molecular formula C13H19ClN2O B1395171 N-Benzyl-2-piperidinecarboxamide hydrochloride CAS No. 205993-54-0

N-Benzyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1395171
CAS No.: 205993-54-0
M. Wt: 254.75 g/mol
InChI Key: VZONKRVCCUTRBE-UHFFFAOYSA-N
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Description

N-Benzyl-2-piperidinecarboxamide hydrochloride: is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of 2-piperidinecarboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzyl-2-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-Benzyl-2-piperidinecarboxamide
  • 2-Piperidinecarboxamide
  • Benzylamine derivatives

Comparison: N-Benzyl-2-piperidinecarboxamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-benzylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZONKRVCCUTRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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